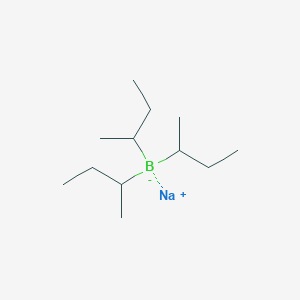

Sodium tri-sec-butylborohydride

Description

Properties

InChI |

InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQOLIPZGAUEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67276-04-4, 67279-07-6 | |

| Record name | Sodium hydrotri-sec-butylborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067276044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gona-1,3,5,7,9,15-hexaen-12-one, (14beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067279076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrotri-sec-butylborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Sodium tri-sec-butylborohydride

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Tri-sec-butylborohydride

Abstract

This compound, commonly known by the trade name N-Selectride®, is a powerful and highly selective reducing agent pivotal in modern organic synthesis.[1][2] Its significant steric hindrance, conferred by the three sec-butyl groups, allows for remarkable diastereoselectivity in the reduction of carbonyl compounds, particularly ketones, to their corresponding alcohols.[3][4] This guide provides a comprehensive overview of the synthesis of this compound from its precursors, details rigorous characterization methodologies including spectroscopic and titrimetric analysis, and outlines essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Introduction: The Role of Steric Hindrance in Selective Reductions

In the landscape of chemical synthesis, control over stereochemistry is paramount. While simple borohydrides like sodium borohydride (NaBH₄) are effective for general reductions of aldehydes and ketones, they often provide limited stereoselectivity with sterically demanding substrates.[5][6][7] To address this, a class of sterically hindered hydride reagents was developed, wherein bulky alkyl groups are appended to the boron center. This modification dramatically influences the trajectory of hydride attack, enabling predictable and high-yield formation of specific stereoisomers.[3][8]

This compound, NaBH(sec-Bu)₃, is a prominent member of this class. The large steric profile of the three sec-butyl groups forces the hydride to approach the substrate from the less hindered face, a crucial feature for controlling the stereochemical outcome in the synthesis of complex molecules like pharmaceuticals and natural products.[1][4] It is valued for its ability to perform conjugate hydride reductions and stereoselective nucleophilic additions.[1][2][9] This guide delves into the practical aspects of its preparation and validation, providing the necessary knowledge for its confident application in the laboratory.

Synthesis of this compound

The synthesis of this compound is a multi-step process that demands rigorous adherence to air- and moisture-free techniques due to the pyrophoric and water-reactive nature of the intermediates and the final product.[10] The primary route involves the reaction of tri-sec-butylborane with sodium hydride.

Principle of Synthesis

The core of the synthesis is the addition of a hydride ion (H⁻) from sodium hydride (NaH) to the electron-deficient boron atom of tri-sec-butylborane. While sodium hydride is a powerful Brønsted base, it is generally a poor nucleophile and reducing agent on its own when reacting with polar π electrophiles.[11][12] However, in the presence of a trialkylborane, the Lewis acidic boron center readily accepts the hydride, forming the borohydride complex.

Reaction: (CH₃CH₂CH(CH₃))₃B + NaH → Na⁺[(CH₃CH₂CH(CH₃))₃BH]⁻

This reaction is typically carried out in an anhydrous aprotic solvent, with tetrahydrofuran (THF) being the most common choice due to its ability to solvate the resulting ionic species.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and must be performed by trained personnel using appropriate safety equipment and a Schlenk line or glovebox.

Materials:

-

Tri-sec-butylborane (1.0 M solution in THF)[13]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Argon or Nitrogen gas (high purity)

Protocol:

-

Preparation of Sodium Hydride:

-

Under a positive pressure of inert gas, weigh the required amount of sodium hydride dispersion into a dry, three-necked flask equipped with a magnetic stir bar and a reflux condenser.

-

Add anhydrous hexane to the flask to wash the mineral oil from the NaH powder. Stir for 10 minutes, then stop stirring and allow the NaH to settle.

-

Carefully remove the hexane supernatant via a cannula. Repeat this washing process two more times to ensure all mineral oil is removed.

-

Dry the resulting grey NaH powder under a vacuum for several hours to remove residual hexane. Causality Note: Removing the mineral oil is crucial as it can interfere with the reaction and subsequent applications. NaH is pyrophoric; handle with extreme care.[14]

-

-

Reaction Setup:

-

Backfill the flask containing the dry NaH with inert gas.

-

Add anhydrous THF via a cannula to create a slurry. Cool the flask to 0 °C in an ice-water bath.

-

-

Addition of Tri-sec-butylborane:

-

While stirring the NaH/THF slurry, slowly add a 1.0 M solution of tri-sec-butylborane in THF via a cannula or dropping funnel over 30-60 minutes.

-

Causality Note: The slow addition is necessary to control the exotherm of the reaction. Tri-sec-butylborane itself is pyrophoric and highly reactive.[15]

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for 12-24 hours. The reaction progress can be monitored by observing the consumption of the solid NaH as the soluble this compound forms. The mixture will become a clear to pale yellow solution.[16]

-

-

Final Product:

-

The resulting product is typically a ~1.0 M solution of this compound in THF, which can be used directly for subsequent reactions.[2] If any unreacted NaH remains, it can be allowed to settle, and the clear supernatant can be carefully transferred to a storage vessel under an inert atmosphere.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity of the product and, critically, to determine its exact concentration for stoichiometric control in synthetic applications.

Molecular Structure

Caption: Structure of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural confirmation. Samples must be prepared under an inert atmosphere using anhydrous NMR solvents (e.g., THF-d₈).

-

¹¹B NMR: This is one of the most informative techniques. A broad multiplet is expected, resulting from the coupling of the boron nucleus to the directly attached hydride proton.

-

¹³C NMR: The spectrum will show characteristic signals for the sec-butyl groups.[17] The presence of multiple stereocenters can lead to a complex spectrum.

-

¹H NMR: The proton spectrum is often complex due to significant overlap of the 28 protons from the three sec-butyl groups.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional group.

-

A strong, characteristic absorption band corresponding to the B-H stretching vibration is typically observed in the region of 2000-2500 cm⁻¹ .[18] The absence of strong O-H bands (around 3200-3600 cm⁻¹) is crucial to confirm the anhydrous nature of the product.

-

Titration for Concentration Determination

Since the reagent is used in solution, determining its precise molarity is critical. A common method involves quenching a known volume of the borohydride solution with an excess of a protic reagent (like water or acidic water) and measuring the volume of hydrogen gas evolved.

Procedure Outline:

-

Set up a gas burette system.

-

Under an inert atmosphere, draw a precise volume (e.g., 1.00 mL) of the this compound solution into a gas-tight syringe.

-

Inject the sample into a flask containing a dilute acid solution (e.g., HCl in water/glycerol).

-

The reaction NaBH(sec-Bu)₃ + H⁺ + 3H₂O → B(OH)₃ + Na⁺ + 3 sec-BuH + H₂(g) occurs, releasing one equivalent of hydrogen gas from the hydride.

-

Measure the volume of H₂ gas evolved and use the ideal gas law (PV=nRT) to calculate the moles of H₂, which equals the moles of the borohydride in the sample.

Summary of Key Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈BNa | [1][19] |

| Molecular Weight | 206.15 g/mol | [1][2] |

| CAS Number | 67276-04-4 | [1][20] |

| Appearance | Clear, colorless to pale yellow liquid (as THF solution) | [16] |

| Density (of 1.0M soln) | ~0.893 g/mL at 25 °C | [1][21] |

| IR B-H Stretch | ~2000-2500 cm⁻¹ | [18] |

Safety, Handling, and Storage

Extreme caution is mandatory when working with this compound and its precursors.

-

Hazards:

-

Pyrophoric: The THF solution is highly flammable and may ignite spontaneously on contact with air.[10] The flash point is extremely low (~ -17 °C / 5 °F).[1][21]

-

Water-Reactive: Reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[22]

-

Corrosive: Causes severe skin burns and eye damage upon contact.[22] Inhalation can cause respiratory irritation.[22]

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

Always handle the reagent under an inert atmosphere (Argon or Nitrogen).

-

Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[10]

-

Transfers should be performed using cannulas or gas-tight syringes.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Keep in a cool, dry, well-ventilated area designated for flammable liquids.[10] A freezer rated for flammable materials (-20°C) is recommended for long-term storage.[1][21]

-

Store away from water, acids, alcohols, and oxidizing agents.[10]

-

Conclusion

This compound is an indispensable tool for achieving high stereoselectivity in organic synthesis. Its efficacy is directly linked to its sterically demanding structure, a feature that necessitates a careful and precise approach to its synthesis and handling. By following rigorous air-free protocols for its preparation and employing thorough characterization techniques to validate its identity and concentration, researchers can confidently leverage the powerful and selective reducing capabilities of this reagent to advance the synthesis of complex chemical targets.

References

-

LookChem. This compound - Cas 67276-04-4. [Link]

-

Ataman Kimya. TRI-SEC-BUTYLBORANE. [Link]

-

chemeurope.com. Sodium borohydride. [Link]

-

PubChem. Sodium hydrotri-sec-butylborate(1-). [Link]

-

Chegg. Question: why do sodium borohydride and lithium tri-sec-butylborohydride produce peaks in an 13C NMR spectroscopy. [Link]

-

Chegg. Solved Why do sodium borohydride and lithium. [Link]

-

Zoran. Versatile applications of sodium borohydride: a key player in chemistry and industry. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

-

Fisher Scientific. Aluminium hydrides and borohydrides as reducing agents. [Link]

-

Odinity. Hydride Reduction Reactions: A Stereoselective Adventure. [Link]

-

Borates Today. Borohydrides: Reducing Agents in Organic Synthesis. [Link]

-

Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]

-

Beilstein Journals. Additional Information. [Link]

-

U.S. Department of Energy. Review of Chemical Processes for the Synthesis of Sodium Borohydride. [Link]

-

ResearchGate. FT-IR spectra of inorganic borohydrides | Request PDF. [Link]

-

Organic Syntheses Procedure. Sodium hydride. [Link]

-

Université de Genève. FT-IR spectra of inorganic borohydrides. [Link]

-

Quora. How do organic chemists prepare sodium hydride for reaction?. [Link]

-

Otto Chemie Pvt. Ltd. This compound Solution (N-Selectride) Manufacturer, Supplier, Exporter. [Link]

-

ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. [Link]

-

PubChem. Potassium tri-sec-butylborohydride. [Link]

-

ResearchGate. Reaction of sodium hydride with boron trichloride to form diborane. [Link]

-

National Institutes of Health. Hydride Reduction by a Sodium Hydride–Iodide Composite. [Link]

-

YouTube. Sodium Hydride A Strong Base, but Poor Nucleophile. [Link]

-

ResearchGate. Infrared and Raman Spectra of Potassium and Sodium Borohydride. [Link]

Sources

- 1. Cas 67276-04-4,this compound | lookchem [lookchem.com]

- 2. N-Selectride 1.0M tetrahydrofuran 67276-04-4 [sigmaaldrich.com]

- 3. Solved Why do sodium borohydride and lithium | Chegg.com [chegg.com]

- 4. odinity.com [odinity.com]

- 5. Sodium_borohydride [chemeurope.com]

- 6. News - Versatile applications of sodium borohydride: a key player in chemistry and industry [zoranchem.com]

- 7. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. This compound | 67276-04-4 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Tri-sec-butylborane 1.0M tetrahydrofuran 1113-78-6 [sigmaaldrich.com]

- 14. quora.com [quora.com]

- 15. guidechem.com [guidechem.com]

- 16. Potassium tri-sec-butylborohydride | C12H27BK | CID 23712865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Solved why do sodium borohydride and lithium | Chegg.com [chegg.com]

- 18. researchgate.net [researchgate.net]

- 19. strem.com [strem.com]

- 20. aceschem.com [aceschem.com]

- 21. This compound CAS#: 67276-04-4 [m.chemicalbook.com]

- 22. Sodium hydrotri-sec-butylborate(1-) | C12H27BNa | CID 23709779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. lifechempharma.com [lifechempharma.com]

An In-Depth Technical Guide to Sodium tri-sec-butylborohydride: Properties, Reactivity, and Applications

In the landscape of modern organic synthesis, the demand for reagents that offer high selectivity and efficiency is paramount. Among the arsenal of reducing agents available to the discerning chemist, Sodium tri-sec-butylborohydride, commercially known as N-Selectride®, stands out as a powerful and versatile tool for stereoselective carbonyl reductions and other nuanced transformations. This guide provides an in-depth exploration of the physical and chemical properties of this sterically hindered borohydride, delves into the mechanistic underpinnings of its reactivity, and showcases its practical applications in complex molecule synthesis, particularly within the pharmaceutical industry.

Core Characteristics and Physical Properties

This compound is an organoboron compound valued for its efficacy as a highly stereoselective reducing agent. Its utility stems from the steric bulk imparted by the three sec-butyl groups attached to the boron atom, which governs its approach to electrophilic centers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Selectride®, Sodium hydrotri-sec-butylborate(1-) |

| CAS Number | 67276-04-4[1][2][3][4] |

| Molecular Formula | C₁₂H₂₈BNa[1][3][4] |

| Molecular Weight | 206.15 g/mol [1][3][4] |

| Appearance | Typically supplied as a colorless to pale yellow solution in THF. |

| Density | Approximately 0.893 g/mL at 25 °C (for a 1.0 M solution in THF)[2][3][4] |

| Flash Point | Approximately -15 °C to -17 °C (for a 1.0 M solution in THF)[1] |

| Solubility | Miscible with many organic solvents such as tetrahydrofuran (THF). |

This compound is most commonly available as a 1.0 M solution in tetrahydrofuran (THF), a formulation that offers stability and ease of handling for laboratory applications.

Reactivity and Mechanistic Insights: The Power of Steric Hindrance

The reactivity profile of this compound is dominated by the steric shielding of the hydride, making it a more selective and less reactive reducing agent than lithium aluminum hydride (LiAlH₄), yet more potent than sodium borohydride (NaBH₄).

The hallmark of N-Selectride is its ability to deliver a hydride to a carbonyl group with a high degree of stereocontrol. This is particularly evident in the reduction of cyclic ketones, where the reagent preferentially attacks from the less sterically hindered face of the carbonyl. This behavior is rationalized by the Felkin-Anh model , which predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[5][6][7] The bulky tri-sec-butylborohydride moiety approaches the carbonyl carbon along the Bürgi-Dunitz trajectory, and to minimize steric clashes with the substituents on the alpha-carbon, it selectively attacks the less hindered face.

Caption: Felkin-Anh model illustrating the trajectory of nucleophilic attack on a carbonyl.

In the case of a bulky nucleophile like N-Selectride, the steric interactions with the large (RL) and medium (RM) groups are significant, forcing the hydride to approach from the side of the small (RS) group, thus dictating the stereochemistry of the resulting alcohol.

Beyond 1,2-reductions of carbonyls, this compound can also effect 1,4-conjugate addition of hydride to α,β-unsaturated carbonyl compounds.[1] The steric bulk of the reagent can disfavor direct attack at the carbonyl carbon, leading to preferential addition at the β-position. This reactivity provides a valuable route to the synthesis of enolates, which can be trapped with various electrophiles.

Applications in Complex Molecule Synthesis

The high stereoselectivity of this compound has made it an invaluable reagent in the total synthesis of complex natural products and in the development of pharmaceutical agents where precise control of stereochemistry is critical for biological activity.

In the pharmaceutical industry, the enantiomeric purity of a drug candidate is of utmost importance. The stereoselective reduction of a prochiral ketone is often a critical step in the synthesis of active pharmaceutical ingredients (APIs). While many industrial processes are proprietary, the known reactivity of N-Selectride makes it a prime candidate for such transformations. For example, the synthesis of key chiral alcohol intermediates in the production of various drugs often relies on stereoselective ketone reductions. Although specific documentation for N-Selectride in the synthesis of widely known drugs like atorvastatin or ezetimibe is not publicly detailed, the principles of its application are highly relevant to the stereocontrolled steps in their manufacturing processes.[9]

Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone

To illustrate the practical application and high stereoselectivity of this compound, the following protocol details the reduction of 4-tert-butylcyclohexanone, a classic substrate for demonstrating the facial selectivity of hydride reagents.

Objective: To demonstrate the high diastereoselectivity of N-Selectride in the reduction of a cyclic ketone, favoring the formation of the thermodynamically less stable axial alcohol.

Materials:

-

4-tert-butylcyclohexanone

-

This compound (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of N-Selectride: Slowly add this compound (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio of the resulting cis- and trans-4-tert-butylcyclohexanol can be determined by ¹H NMR spectroscopy.[10]

Caption: A typical workflow for the diastereoselective reduction of a ketone using N-Selectride.

Safety, Handling, and Disposal

This compound is a reactive and flammable reagent that requires careful handling.

5.1. Handling and Storage:

-

Always handle this compound solutions under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[11]

-

Use standard air-free techniques, such as syringes and cannulas, for transferring the reagent.

-

Store the reagent in a cool, dry place, away from sources of ignition.[1]

-

Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, should be worn at all times.[7]

5.2. Quenching:

-

Small amounts of residual this compound can be quenched by the slow, careful addition of a proton source.

-

A common procedure involves cooling the reaction mixture in an ice bath and slowly adding a protic solvent like isopropanol or methanol.[7]

-

For larger quantities, a more controlled quench can be achieved by first adding an ester such as ethyl acetate, followed by a protic solvent.

5.3. Disposal:

-

Waste containing borohydrides should be treated as hazardous waste.

-

Quenched reaction mixtures should be neutralized and disposed of in accordance with local environmental regulations.[12]

-

Never dispose of unquenched this compound directly into aqueous waste streams, as this will generate flammable hydrogen gas.[12]

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not extensively published in readily accessible literature, some general characteristics of borohydrides can be noted.

-

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum of a tetracoordinate borohydride typically shows a signal in the upfield region. For the tetrahydroborate anion (BH₄⁻), the signal is a quintet around -39 ppm.[13] For trialkylborohydrides, the chemical shift is expected to be further downfield, and the coupling to the single hydride would result in a doublet.

-

Infrared (IR) Spectroscopy: The B-H stretching frequency in metal borohydrides typically appears in the region of 2200-2500 cm⁻¹. The exact position and shape of this band can be influenced by the cation and the coordination environment of the borohydride.

Conclusion

This compound is a powerful reagent for stereoselective reductions in organic synthesis. Its sterically demanding nature allows for predictable and high levels of diastereoselectivity in the reduction of carbonyl compounds, making it an essential tool for the construction of complex chiral molecules. A thorough understanding of its reactivity, coupled with strict adherence to safe handling protocols, enables chemists to harness the full potential of this versatile reagent in both academic research and industrial applications, particularly in the development of new pharmaceuticals.

References

-

Felkin-Anh Model | OpenOChem Learn. (n.d.). Retrieved January 17, 2026, from [Link]

-

Felkin-Anh Model Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Retrieved January 17, 2026, from [Link]

- Price, W. C. (1949). The Infra-Red Absorption Spectra of Some Metal Borohydrides. The Journal of Chemical Physics, 17(11), 1044–1052.

- Standard Operating Procedure: Sodium Borohydride. (2012, December 14). University of California, Santa Barbara.

- Standard Operating Procedure: Sodium. (2012, December 14). University of California, Santa Barbara.

- Ryan. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity.

- Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety, University of California, Berkeley.

- SODIUM BOROHYDRIDE. (1999, November 17).

- A Boron-Based Synthesis of the Natural Product (+)-trans-Dihydrolycoricidine. (2012, June 7). PMC.

- 11B NMR Spectroscopy. (n.d.). Institute of Chemistry Ceylon.

- 11B NMR Chemical Shifts. (n.d.).

- D’Anna, V., & Hagemann, H. (2022). Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH. Inorganics, 10(3), 34.

- 11-1600-100G CALSELECT™ this compound, 1M in tetrahydrofuran-100g. (n.d.). GenoChem World.

- Sodium Borohydride. (n.d.).

- Sodium Borohydride Series: Beyond Organic Synthesis. (n.d.). Ascensus Specialties.

- Reddy, M. V. R., & Reddy, P. V. G. (2016). Novel Convenient Synthesis of (10)B-Enriched Sodium Borohydride. Inorganic Chemistry, 55(11), 5116–5117.

-

Cas 67276-04-4,this compound - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Natural Product Synthesis (a selection) | Professor Steven V. Ley Research Group. (n.d.). Retrieved January 17, 2026, from [Link]

- Wong, T.-W. (2020). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction.

- Diastereoselective ketone reduction Felkin-Anh Transition St

- Application Notes and Protocols for the Diastereoselective Reduction of Ketones Using Chlorodiethylborane. (n.d.). Benchchem.

- A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. (n.d.). PMC.

- Houk Research Group :: Publications. (n.d.). UCLA – Chemistry and Biochemistry.

- Houk, K. N. (2014, February 24). The Houk–List transition states for organocatalytic mechanisms revisited. Chemical Science, 5(5), 1737–1748.

-

L-selectride. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- This compound | 67276-04-4. (n.d.). ChemicalBook.

- Natural product anticipation through synthesis. (2022, January 14). PMC.

- HOUK MODEL | EXPLANATION OF DIASTEREOSELECTIVITY IN CASE OF CHIRAL ALKENES | BY DEEPAK SIR #CSIR_NET. (2021, March 28). YouTube.

- Anizelli, P. R., et al. (2023). Experimental and Theoretical Study of Reduction Reaction of Cis and Trans 4-tert-butyl-2-Xciclohexanone (X = F and Cl) With N-selectride. Revista Virtual de Química, 15(3).

- Reduction of 4-tert-butylciclohexanone with NaBH 4 and selectrides. (n.d.).

- L/N/K-Selectride | Chem-St

- Potassium tri-sec-butylborohydride | C12H27BK | CID 23712865. (n.d.). PubChem.

- 11B NMR Spectroscopy. (n.d.). Institute of Chemistry Ceylon.

- 11B NMR Chemical Shifts. (n.d.).

- 11 B NMR chemical shifts of alkoxides and hydrides. (n.d.).

- Quenching of Water Reactive Materials. (2016, November 22). The Sarpong Group.

- Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH. (2022, March 18). PMC.

- studies in boron hydrides-v* assignment of the 11b nmr spectrum of the tridecahydro decabor

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 67276-04-4 [chemicalbook.com]

- 3. Cas 67276-04-4,this compound | lookchem [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. Ascensus [ascensusspecialties.com]

- 9. odinity.com [odinity.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 13. chemistry.osu.edu [chemistry.osu.edu]

The Advent and Application of a Stereoselective Workhorse: A Technical Guide to Sodium Tri-sec-butylborohydride

Introduction: The Quest for Selective Reduction

In the landscape of synthetic organic chemistry, the selective reduction of functional groups remains a cornerstone of molecular architecture. The mid-20th century witnessed a paradigm shift in this field, moving from harsh, indiscriminate reducing agents to a nuanced toolkit of reagents capable of targeting specific functionalities with high precision. This evolution was spearheaded by the pioneering work of Herbert C. Brown and his collaborators, whose exploration of borane chemistry unveiled a new continent of synthetic possibilities. While the discovery of sodium borohydride (NaBH₄) in the 1940s provided a mild and versatile reducing agent, the thirst for greater control, particularly in stereochemistry, spurred further innovation.[1][2] This pursuit led to the development of a class of sterically hindered organoborohydrides, among which sodium tri-sec-butylborohydride, commercially known as N-Selectride®, emerged as a powerful tool for stereoselective reductions.[3] This in-depth guide delves into the discovery, history, and technical application of this remarkable reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its capabilities.

From Sodium Borohydride to Steric Hindrance: A Historical Perspective

The story of this compound is intrinsically linked to the broader narrative of borohydride chemistry. Following the initial discovery of NaBH₄ by H. I. Schlesinger and H. C. Brown, the focus shifted towards modulating its reactivity.[4] Brown's group at Purdue University embarked on a systematic investigation of the effects of substituting the hydrogens in the borohydride anion (BH₄⁻) with alkyl groups. The central hypothesis was that the introduction of bulky alkyl substituents would create a sterically demanding hydride source, thereby imparting a high degree of facial selectivity in the reduction of prochiral ketones.

This line of inquiry led to the development of the "Selectride" family of reagents, which includes the lithium (L-Selectride®), potassium (K-Selectride®), and sodium (N-Selectride®) salts of tri-sec-butylborohydride.[2] The seminal work by Brown and S. Krishnamurthy in the 1970s laid the foundation for understanding and utilizing these powerful reagents.[5] The sodium variant, N-Selectride®, offered a unique combination of reactivity and selectivity, carving its niche in the synthetic chemist's arsenal.

Synthesis and Chemical Properties

This compound is typically prepared by the reaction of sodium hydride with tri-sec-butylborane in an ethereal solvent such as tetrahydrofuran (THF). The tri-sec-butylborane precursor is, in turn, synthesized from the hydroboration of cis-2-butene with borane.

Key Chemical Properties of this compound:

| Property | Value | Reference |

| Chemical Formula | NaBH(sec-C₄H₉)₃ | [6] |

| Molecular Weight | 206.15 g/mol | [6] |

| Appearance | Typically supplied as a solution in THF | [1] |

| CAS Number | 67276-04-4 | [6] |

| Solubility | Soluble in ethereal solvents like THF | [1] |

Due to its reactivity with water and air, this compound is handled as a solution under an inert atmosphere.

The Cornerstone of Stereoselectivity: Mechanistic Insights

The remarkable stereoselectivity of this compound stems from the steric bulk of the three sec-butyl groups attached to the boron atom. In the reduction of a ketone, the hydride transfer occurs from the borohydride complex to the carbonyl carbon. The transition state of this reaction is highly sensitive to steric interactions.

The bulky tri-sec-butylborohydride anion approaches the carbonyl group from the less sterically hindered face, leading to the preferential formation of one stereoisomer. This is particularly evident in the reduction of cyclic ketones, where the reagent selectively attacks from the equatorial direction to avoid steric clashes with axial substituents, resulting in the formation of the axial alcohol.

The Felkin-Anh model can be applied to predict the stereochemical outcome of N-Selectride reductions of acyclic ketones.[2] The model posits that the largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile (the hydride) to minimize steric strain in the transition state.

Comparative Stereoselectivity

The efficacy of this compound as a stereoselective reducing agent is best appreciated when compared to other borohydride reagents. The following table summarizes the diastereoselectivity observed in the reduction of 4-tert-butylcyclohexanone, a standard substrate for evaluating the steric demands of a reducing agent.

| Reducing Agent | % Axial Alcohol (cis) | % Equatorial Alcohol (trans) | Reference |

| Sodium Borohydride (NaBH₄) | 15-20% | 80-85% | [7] |

| Lithium Aluminum Hydride (LiAlH₄) | 10% | 90% | [7] |

| This compound (N-Selectride®) | >98% | <2% | [8] |

| Lithium Tri-sec-butylborohydride (L-Selectride®) | >99% | <1% | [7] |

As the data clearly indicates, the sterically encumbered trialkylborohydrides, including N-Selectride®, exhibit a dramatic reversal in stereoselectivity compared to their less hindered counterparts, NaBH₄ and LiAlH₄. This high fidelity in delivering the hydride to a specific face of the carbonyl makes N-Selectride® an invaluable tool in the synthesis of complex molecules where precise stereocontrol is paramount.

Experimental Protocol: Stereoselective Reduction of 4-tert-Butylcyclohexanone

This protocol provides a detailed, step-by-step methodology for the stereoselective reduction of 4-tert-butylcyclohexanone using this compound.

Materials:

-

4-tert-Butylcyclohexanone

-

This compound (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of N-Selectride®: Slowly add a 1.0 M solution of this compound in THF (1.1 eq) to the cooled ketone solution via syringe over a period of 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Analysis: The resulting crude product, predominantly the cis-4-tert-butylcyclohexanol, can be analyzed by ¹H NMR and ¹³C NMR spectroscopy to determine the diastereomeric ratio.

Applications in Drug Development and Total Synthesis

The high stereoselectivity of this compound has made it an indispensable reagent in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to control the stereochemistry at a newly formed chiral center is often a critical step in a synthetic route, directly impacting the biological activity of the target molecule. Its applications span a wide range of therapeutic areas, from anti-cancer agents to cardiovascular drugs.

Conclusion

This compound stands as a testament to the power of rational reagent design in organic synthesis. Born from the pioneering explorations of borane chemistry by Herbert C. Brown, it has evolved into a reliable and highly stereoselective reducing agent. Its utility is rooted in the elegant principle of steric control, allowing for the predictable and efficient construction of chiral molecules. For researchers and professionals in the field of drug development and complex molecule synthesis, a thorough understanding of the history, mechanism, and practical application of this compound is not merely beneficial, but essential for navigating the intricate challenges of modern organic chemistry.

References

- Brown, H. C.; Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Sigma-Aldrich. N-Selectride® solution.

- Wipf, P. (2009). Reductions.

- Hydride Reduction Reactions: Experiment. (2014, March 26). Odinity.

- Diastereoselective Reduction of 4-tert-butyl-2-X-cyclohexanone (X=F and Cl) with N-selectride. (n.d.).

- L/N/K-Selectride. (2017, May 22).

- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. (2014). The Journal of Organic Chemistry, 79(23), 11485–11497.

- Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore. (n.d.).

- Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4). (2023, February 19). Chemistry Online.

- Schlesinger, H. I., & Brown, H. C. (1953). Metallo Borohydrides. III. Lithium Borohydride. Journal of the American Chemical Society, 75(1), 219–221.

- Brown, H. C., & Krishnamurthy, S. (1972). Lithium tri-sec-butylborohydride. A new reagent for the stereoselective reduction of cyclic and bicyclic ketones. Journal of the American Chemical Society, 94(20), 7159–7161.

- Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. (2008). Synlett, (18), 2881-2882.

- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.

- Brown, H.C. and Krishnamurthy, S. (1979) Forty Years of Hydride Reductions. Tetrahedron, 35, 567-607.

- Brown, H.C. and Krishnamurthy, S. (1979) Forty Years of Hydride Reductions. Tetrahedron, 35, 567-607.

- This compound | 67276-04-4. (n.d.). ChemicalBook.

- Cas 67276-04-4,this compound. (n.d.). LookChem.

- N-Selectride Reduction Mechanism | Organic Chemistry. (2021, November 9). YouTube.

- Product Subclass 2: Borohydrides. (n.d.). Thieme E-Books.

- Review of Chemical Processes for the Synthesis of Sodium Borohydride. (n.d.).

- Brown hydrobor

- Hydrogermylation initiated by trialkylborohydrides: a living anionic mechanism. (n.d.).

- Hydrogermylation initiated by trialkylborohydrides: a living anionic mechanism. (n.d.). ChemRxiv.

Sources

- 1. youtube.com [youtube.com]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. www1.eere.energy.gov [www1.eere.energy.gov]

- 5. Brown, H.C. and Krishnamurthy, S. (1979) Forty Years of Hydride Reductions. Tetrahedron, 35, 567-607. - References - Scientific Research Publishing [scirp.org]

- 6. Cas 67276-04-4,this compound | lookchem [lookchem.com]

- 7. odinity.com [odinity.com]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

A Technical Guide to the Spectroscopic Characterization of Sodium Tri-sec-butylborohydride (N-Selectride®)

Introduction: The Role of N-Selectride® in Modern Synthesis

Sodium tri-sec-butylborohydride, commercially known as N-Selectride®, is a powerful and highly stereoselective reducing agent pivotal in modern organic synthesis.[1][2] Its significant steric bulk, conferred by the three sec-butyl groups surrounding the boron center, allows for precise hydride delivery, enabling chemists to achieve high levels of diastereoselectivity in the reduction of ketones and other carbonyl compounds.[3][4] Unlike less hindered reagents such as sodium borohydride, N-Selectride® attacks the carbonyl carbon from the least hindered face, a property that is critical in the synthesis of complex molecules, including pharmaceuticals and natural products.[5]

PART 1: Critical Safety and Handling Protocols

The scientific integrity of any analysis begins with safe and effective sample handling. This compound is a pyrophoric, water-reactive, and corrosive material that demands rigorous adherence to established safety protocols.[6] All manipulations must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using either a glovebox or standard Schlenk line techniques to prevent decomposition and ensure user safety.

Experimental Protocol: Inert Atmosphere Sample Preparation for Spectroscopy

This protocol outlines the essential steps for safely preparing a solution of N-Selectride® for NMR or IR analysis. The reagent is typically supplied as a 1.0 M solution in tetrahydrofuran (THF).

Materials:

-

N-Selectride® (1.0 M solution in THF)

-

Anhydrous, deuterated solvent (e.g., THF-d₈, Benzene-d₆) stored over molecular sieves

-

Gas-tight syringes

-

Septum-sealed vials and NMR tubes

-

Glovebox or Schlenk line apparatus

Step-by-Step Procedure:

-

Inert Environment Preparation: Ensure the glovebox or Schlenk line is purged and maintained at a low oxygen and moisture level (<10 ppm). All glassware, syringes, and septa must be oven-dried and cooled under vacuum or an inert atmosphere prior to use.

-

Solvent Degassing: If not using a pre-packaged anhydrous deuterated solvent, the solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles on a Schlenk line.

-

Sample Transfer: Inside the glovebox or under a positive pressure of inert gas, carefully draw the required amount of deuterated solvent into a gas-tight syringe and transfer it to a clean, dry vial.

-

Aliquot Preparation: Using a separate, clean gas-tight syringe, draw a small aliquot of the N-Selectride® solution from the supplier bottle. CAUTION: The reagent is under a positive pressure of inert gas. Puncture the septum carefully.

-

Dilution: Slowly add the N-Selectride® aliquot to the vial containing the deuterated solvent. This diluted solution is the stock for spectroscopic analysis.

-

NMR Tube Filling: Transfer the diluted sample from the vial into a clean, dry NMR tube. Do not overfill; a height of 4-5 cm is standard.

-

Sealing: Securely cap the NMR tube. For long-term experiments or highly sensitive samples, the NMR tube can be flame-sealed under vacuum using a J. Young valve NMR tube.

-

Decontamination: All equipment that has come into contact with N-Selectride® must be quenched carefully. Slowly add a protic solvent like isopropanol to the residual reagent behind a blast shield, followed by methanol, and then water.

Workflow for Inert Sample Preparation

The following diagram illustrates the critical workflow for preparing an air- and moisture-sensitive sample for spectroscopic analysis.

Caption: Workflow for preparing an IR sample of an air-sensitive compound.

Conclusion

The characterization of this compound requires a synthesis of predictive chemical knowledge with meticulous experimental technique. While published spectra are elusive, a combination of ¹¹B, ¹H, ¹³C NMR, and IR spectroscopy provides a comprehensive analytical picture. The key spectroscopic markers—an upfield doublet in the ¹¹B NMR, complex diastereotopic signals in the ¹H and ¹³C NMR, and a characteristic B-H stretch in the IR—serve as reliable indicators of the reagent's structural integrity. For the researcher, the ultimate key to success lies not just in interpreting the spectra, but in mastering the inert atmosphere techniques required to produce them.

References

-

Antus, S., et al. (n.d.). Additional Information. Beilstein Journals. Available at: [Link]

-

Carreño, M. C., et al. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

-

ResearchGate. (n.d.). ¹¹B-NMR spectra for (a) pure NaBH₄ and the as-milled: (b) 4NaBH₄ +.... Scientific Diagram. Available at: [Link]

-

Ryan. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. Available at: [Link]

-

Institute of Chemistry Ceylon. (2023). ¹¹B NMR Spectroscopy. Tri-Annual Publication. Available at: [Link]

-

Royal Society of Chemistry. (2021). Solid-State ¹¹B NMR Studies of Coinage Metal Complexes.... RSC Publishing. Available at: [Link]

-

Cole, T. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

LookChem. (n.d.). Cas 67276-04-4, this compound. Product Page. Available at: [Link]

-

Chem-Station. (2017). L/N/K-Selectride. Chem-Station Int. Ed. Available at: [Link]

-

Siedle, A. R. (1971). Studies in boron hydrides-V. Journal of Inorganic and Nuclear Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). L-selectride. Available at: [Link]

-

National Institutes of Health. (n.d.). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Available at: [Link]

-

PubChem. (n.d.). Sodium hydrotri-sec-butylborate(1-). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Cas 67276-04-4,this compound | lookchem [lookchem.com]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. odinity.com [odinity.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 67276-04-4 [chemicalbook.com]

- 6. Sodium hydrotri-sec-butylborate(1-) | C12H27BNa | CID 23709779 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Reductions with Sodium Tri-sec-butylborohydride (N-Selectride®)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sodium tri-sec-butylborohydride, commercially known as N-Selectride®, is a powerful and sterically hindered nucleophilic reducing agent pivotal in modern organic synthesis.[1][2] Its unique structural attributes—three bulky sec-butyl groups attached to a borohydride core—confer exceptional stereoselectivity, particularly in the reduction of ketones and other carbonyl compounds.[1][3] This guide provides an in-depth exploration of the mechanistic underpinnings of N-Selectride reductions, offering field-proven insights into optimizing reaction conditions, ensuring safety, and achieving desired stereochemical outcomes. Detailed experimental protocols and a comparative analysis with other common hydride reagents are presented to equip researchers and drug development professionals with the knowledge to effectively harness the capabilities of this versatile reagent.

Introduction: The Selectride® Family of Reagents

This compound belongs to a class of sterically demanding reducing agents known as Selectrides®.[1] This family includes lithium tri-sec-butylborohydride (L-Selectride®) and potassium tri-sec-butylborohydride (K-Selectride®), each with a different counter-ion (Li+, Na+, K+ respectively).[1][4] The defining characteristic of these reagents is the presence of three bulky sec-butyl groups, which significantly influences their reactivity and selectivity.[1][3]

While sodium borohydride (NaBH4) is a mild and versatile reducing agent for aldehydes and ketones, its lack of steric bulk often results in poor stereocontrol in the reduction of prochiral ketones.[5][6] In contrast, the large steric footprint of N-Selectride dictates that the hydride transfer occurs from the less hindered face of the carbonyl substrate, leading to a high degree of stereoselectivity.[1][7] This property is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products, where precise control of stereochemistry is paramount.[8]

Table 1: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Relative Reactivity | Steric Hindrance | Common Applications |

| Sodium Borohydride | NaBH₄ | Mild | Low | General reduction of aldehydes and ketones.[5][9] |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Low | Reduction of esters, carboxylic acids, amides, aldehydes, and ketones.[6] |

| This compound (N-Selectride®) | NaB(sec-Bu)₃H | Strong | High | Stereoselective reduction of ketones, conjugate reduction of enones.[1][8] |

| L-Selectride® | LiB(sec-Bu)₃H | Strong | High | Similar to N-Selectride, often with enhanced reactivity.[1][4] |

| K-Selectride® | KB(sec-Bu)₃H | Strong | High | Similar to N-Selectride, sometimes offering different selectivity profiles.[1] |

The Core Mechanism: A Tale of Steric Dominance

The reduction of a carbonyl compound by this compound proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The overarching principle governing the stereochemical outcome is the minimization of steric repulsion in the transition state.

The Approach of the Hydride

Due to the immense steric bulk of the three sec-butyl groups, the borohydride moiety of N-Selectride cannot approach the carbonyl group from just any trajectory.[1] The reagent will preferentially deliver the hydride to the face of the carbonyl that is less sterically encumbered.

-

For cyclic ketones: In conformationally rigid systems like substituted cyclohexanones, N-Selectride will typically approach from the equatorial direction to avoid steric clashes with axial substituents. This results in the formation of the thermodynamically less stable axial alcohol.[10] This is in stark contrast to less hindered hydrides like NaBH₄, which often favor axial attack to yield the more stable equatorial alcohol.[10][11]

The Felkin-Anh Model and Acyclic Systems

For acyclic ketones with a chiral center adjacent to the carbonyl group, the stereoselectivity of the reduction can often be predicted using the Felkin-Anh model.[1] This model posits that the largest substituent on the adjacent chiral carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The hydride from N-Selectride will then attack the carbonyl carbon from the least hindered trajectory, typically past the smallest substituent.

The Role of the Counter-ion and Solvent

While steric hindrance is the dominant factor, the sodium counter-ion and the solvent can also play a role in the reaction mechanism.[1][12] The sodium ion can coordinate with the carbonyl oxygen, increasing its electrophilicity and potentially influencing the trajectory of the hydride attack. The choice of solvent, typically an ether like tetrahydrofuran (THF), is crucial as it must solubilize the reagent without reacting with it.[4]

Causality in Experimental Choices: Why N-Selectride?

The decision to use N-Selectride over other reducing agents is driven by the need for high stereoselectivity.

-

When to Choose N-Selectride:

-

Diastereoselective reduction of prochiral ketones: When a specific diastereomer of a secondary alcohol is the desired product.

-

Conjugate reduction of α,β-unsaturated ketones: Under certain conditions, the bulky nature of N-Selectride can favor 1,4-addition (conjugate addition) over 1,2-addition to the carbonyl carbon.[4]

-

When reducing sterically hindered ketones: The powerful nucleophilicity of N-Selectride allows it to reduce ketones that are unreactive towards milder reagents.

-

-

When to Avoid N-Selectride:

-

When reducing aldehydes: N-Selectride is generally too powerful and sterically hindered for the simple reduction of aldehydes to primary alcohols. Milder reagents like NaBH₄ are more suitable.

-

When reducing esters, amides, or carboxylic acids: While powerful, N-Selectride is typically not the reagent of choice for these functional groups. Lithium aluminum hydride (LiAlH₄) is more commonly employed for these transformations.[5]

-

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reduction mechanism and a typical experimental workflow.

Caption: Generalized mechanism of ketone reduction by N-Selectride.

Caption: Experimental workflow for a typical N-Selectride reduction.

Self-Validating Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone

This protocol describes the highly diastereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol, a classic example demonstrating the steric influence of N-Selectride.

Materials:

-

4-tert-butylcyclohexanone

-

This compound (N-Selectride®), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography eluent

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 4-tert-butylcyclohexanone (e.g., 1.0 g, 6.48 mmol) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the ketone in anhydrous THF (e.g., 20 mL).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the N-Selectride® solution (e.g., 7.1 mL of a 1.0 M solution, 7.1 mmol, 1.1 equivalents) to the stirred ketone solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (e.g., 10 mL).

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (e.g., 20 mL). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure cis-4-tert-butylcyclohexanol. The identity and diastereomeric ratio of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. A high cis:trans ratio (typically >95:5) validates the stereoselectivity of the reduction.[10]

Safety and Handling: A Trustworthy Approach

This compound is a reactive and potentially hazardous reagent that demands careful handling.[13]

-

Reactivity with Water and Air: N-Selectride reacts violently with water and is air-sensitive.[13][14] It is crucial to handle the reagent under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Flammability: The reagent is typically supplied in a flammable solvent (THF).[8] Keep away from ignition sources.

-

Corrosivity: N-Selectride and its byproducts can be corrosive.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][15] All manipulations should be performed in a well-ventilated chemical fume hood.[16]

-

Storage: Store N-Selectride in a cool, dry place, away from water and oxidizing agents, under an inert atmosphere.[8][14]

-

Disposal: Quench any excess reagent carefully with a proton source (e.g., isopropanol, followed by water) in a controlled manner before disposal according to institutional guidelines.

Conclusion: A Powerful Tool for Stereocontrolled Synthesis

This compound is an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to deliver a hydride with high stereoselectivity, governed by the steric environment of the substrate, allows for the predictable synthesis of specific stereoisomers. By understanding the core mechanistic principles, making informed experimental choices, and adhering to strict safety protocols, researchers and drug development professionals can confidently and effectively utilize N-Selectride to construct complex molecular architectures with a high degree of precision.

References

-

LookChem. This compound. [Link]

-

Chem-Station. L/N/K-Selectride. [Link]

-

University of California, Irvine. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

Wikipedia. L-selectride. [Link]

-

chemeurope.com. Sodium borohydride. [Link]

-

WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

-

Odinity. Hydride Reduction Reactions: A Stereoselective Adventure. [Link]

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

-

Scribd. Experiment 1. Ketone Reduction by Sodium Borohydride: Butyrophenone and Acetophenone. [Link]

-

YouTube. N-Selectride Reduction Mechanism | Organic Chemistry. [Link]

-

Wiley Online Library. Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]

-

Scribd. L and K Selectrides. [Link]

-

ResearchGate. With Trialkylborohydride and Other Substituted Borohydrides. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

-

ACS Publications. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]

-

ACS Publications. Selective Reductions. 26. Lithium Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent in Organic Synthesis. Exploration of the Reactions with Selected Organic Compounds Containing Representative Functional Groups. [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

-

University of Pittsburgh. Dr. P. Wipf - Reductions. [Link]

-

ACS Publications. Facile reduction of alkyl tosylates with lithium triethylborohydride. An advantageous procedure for the deoxygenation of cyclic and acyclic alcohols. [Link]

-

DAV University. Module II Reduction Reactions - Lecture 14. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Slideshare. Complex metal hydrides and selectrides. [Link]

-

Grokipedia. L-selectride. [Link]

-

Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]

-

Borates Today. Borohydrides: Reducing Agents in Organic Synthesis. [Link]

-

Zoran. Versatile applications of sodium borohydride: a key player in chemistry and industry. [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. [Link]

-

The Baran Laboratory, Scripps Research. Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Organic Syntheses. Sodium hydride. [Link]

-

YouTube. Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. [Link]

-

PubMed. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. [Link]

-

Sci-Hub. Stereoselective and regioselective reduction of steroid ketones by potassium tri(R,S-s-butyl) borohydride. [Link]

-

ACS Publications. Lithium triethylborohydride. Exceptionally powerful nucleophile in displacement reactions with organic halides. [Link]

Sources

- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Complex metal hydrides and selectrides | PPTX [slideshare.net]

- 4. L-selectride - Wikipedia [en.wikipedia.org]

- 5. Sodium_borohydride [chemeurope.com]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. Cas 67276-04-4,this compound | lookchem [lookchem.com]

- 9. News - Versatile applications of sodium borohydride: a key player in chemistry and industry [zoranchem.com]

- 10. odinity.com [odinity.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. lifechempharma.com [lifechempharma.com]

A Theoretical Deep Dive into the Reactivity of Sodium Tri-sec-butylborohydride: A Guide for Researchers

Introduction: The Unique Position of Sodium Tri-sec-butylborohydride in Synthesis

This compound, often referred to as N-Selectride®, is a highly selective and powerful reducing agent pivotal in modern organic synthesis. Its utility in the stereoselective reduction of carbonyl compounds and in facilitating complex tandem reactions has made it an indispensable tool for chemists in pharmaceutical and materials science.[1] Unlike less sterically hindered borohydrides, its significant steric bulk dictates a unique reactivity profile, offering high degrees of stereocontrol that are often unattainable with other reagents. This guide provides an in-depth theoretical exploration of the factors governing the reactivity of this compound, offering a framework for understanding and predicting its behavior in complex chemical transformations. While direct computational studies on this specific reagent are not abundant, we can construct a robust theoretical model by extrapolating from studies on analogous bulky borohydrides and the fundamental principles of physical organic chemistry.

I. The Interplay of Steric and Electronic Effects: A Foundation for Selectivity

The remarkable stereoselectivity of this compound is primarily a consequence of its substantial steric profile. The three sec-butyl groups surrounding the boron center create a sterically demanding environment, profoundly influencing the trajectory of hydride delivery to a carbonyl substrate.

The Dominance of Steric Approach Control

In the reduction of cyclic ketones, the facial selectivity of the hydride attack is a critical determinant of the product's stereochemistry. Theoretical models, such as the Felkin-Anh and Cieplak models, provide a basis for predicting the preferred direction of nucleophilic attack on a carbonyl group. For sterically demanding hydride reagents like this compound, the principle of steric approach control is paramount. The reagent will preferentially attack the carbonyl carbon from the less sterically hindered face.

For instance, in the reduction of 4-tert-butylcyclohexanone, a bulky hydride reagent like lithium tri-sec-butylborohydride (a close analog) delivers the hydride from the equatorial direction to avoid steric clashes with the axial hydrogens, leading predominantly to the cis alcohol.[2][3] This is in stark contrast to less hindered reagents like sodium borohydride, which favor axial attack to yield the trans product.[2] This highlights the decisive role of the reagent's steric bulk in dictating the stereochemical outcome.

Electronic Contributions to Reactivity

While sterics are the primary driver of selectivity, electronic factors also play a crucial role. The alkyl groups on the boron atom are electron-donating, which increases the hydridic character of the B-H bond compared to unsubstituted borohydride. This enhanced nucleophilicity contributes to the high reactivity of trialkylborohydrides.

Computational studies on borohydride reductions have underscored the importance of the interaction between the carbonyl oxygen and the counterion (in this case, Na⁺).[1] The sodium ion can coordinate to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This pre-activation of the substrate facilitates the subsequent hydride transfer.

II. Unraveling the Reaction Mechanism: A Computational Perspective

The Nature of the Transition State

Theoretical studies on the reduction of ketones by sodium borohydride suggest a transition state with a four-membered ring-like structure, involving the sodium cation, the carbonyl group, and the borohydride.[1] However, for bulkier borohydrides, a more open transition state is likely favored to minimize steric repulsion.

Recent computational work on metal borohydride reductions in aprotic solvents has proposed a six-membered ring transition state.[4] This model involves the coordination of the metal cation to both the carbonyl oxygen and a hydride on the borohydride, facilitating a concerted hydride transfer. The solvent also plays a significant role in stabilizing the transition state.[4] Given the bulky nature of the sec-butyl groups, a concerted, yet potentially asynchronous, transition state is a plausible model for reductions with this compound.

Diagram: Proposed Transition State for Ketone Reduction

Caption: A plausible transition state model for the reduction of a ketone by this compound, highlighting the coordination of the sodium cation and the hydride transfer.

Computational Methodologies for Studying Reactivity

For researchers interested in conducting their own theoretical investigations, Density Functional Theory (DFT) is a powerful tool. Here is a general workflow for studying the reactivity of this compound:

Experimental Protocol: A DFT Workflow for Reactivity Analysis

-

Model System Setup:

-

Construct the 3D structures of the reactants: this compound, the carbonyl substrate, and the solvent molecules (e.g., THF).

-

The choice of a suitable basis set and functional is crucial. For organometallic systems, a combination like B3LYP with a 6-31G(d) basis set is a common starting point. More accurate results may be obtained with larger basis sets and functionals that account for dispersion forces.

-

-

Conformational Analysis:

-

Perform a conformational search for the reactants to identify the lowest energy conformers. The bulky and flexible sec-butyl groups can adopt multiple conformations, and it is essential to start from the most stable geometry.

-

-

Transition State Searching:

-

Propose an initial guess for the transition state geometry based on mechanistic intuition (e.g., the six-membered ring model).

-

Use a transition state optimization algorithm, such as the Berny algorithm, to locate the saddle point on the potential energy surface.

-

-

Frequency Analysis:

-

Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the B-H bond breaking and the C-H bond forming).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

An IRC calculation starting from the transition state will map out the reaction pathway, connecting the reactants and products and confirming that the located transition state corresponds to the desired reaction.

-

-

Energy Profile Calculation:

-

Calculate the energies of the reactants, transition state, and products to determine the activation energy and the overall reaction energy. This will provide quantitative insights into the reaction kinetics and thermodynamics.

-

Diagram: Computational Workflow for Reactivity Studies

Caption: A typical DFT workflow for the theoretical investigation of this compound reactivity.

III. The Role of the Cation and Solvent in Modulating Reactivity

The nature of the cation and the solvent system can significantly influence the reactivity of borohydride reagents.

Cation Effects: Sodium vs. Lithium and Potassium

While this guide focuses on the sodium salt, it is insightful to consider the lithium (L-Selectride®) and potassium (K-Selectride®) analogs. The smaller lithium ion has a higher charge density and can coordinate more strongly to the carbonyl oxygen, potentially leading to faster reaction rates. Conversely, the larger potassium ion may have a weaker interaction. These differences in cation size and Lewis acidity can fine-tune the reactivity and selectivity of the reduction. Theoretical studies have shown that the metal cation is intimately involved in the transition state and can significantly influence the reaction barrier.[4]

Solvent Coordination and its Implications

This compound is typically used in ethereal solvents like tetrahydrofuran (THF). The solvent molecules can coordinate to the sodium cation, influencing its Lewis acidity and, consequently, the extent of carbonyl activation. Furthermore, the solvent can play a role in stabilizing the charged species in the transition state. Computational models that explicitly include solvent molecules are therefore crucial for accurately predicting reactivity.

IV. Quantitative Data and Predictive Power

While experimental data provides the ultimate validation, theoretical calculations can offer predictive insights into stereoselectivity. By calculating the activation energies for the different pathways of hydride attack (e.g., axial vs. equatorial), one can predict the major product.

Table 1: Hypothetical Calculated Energy Barriers for the Reduction of 4-tert-butylcyclohexanone

| Hydride Reagent | Path of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| NaBH₄ | Axial | 10.2 | trans-alcohol |

| NaBH₄ | Equatorial | 12.5 | |

| NaB(sec-Bu)₃H | Axial | 15.8 | cis-alcohol |

| NaB(sec-Bu)₃H | Equatorial | 11.1 |

Note: These are illustrative values based on the known principles of steric hindrance and are not from a specific computational study on this compound.

V. Conclusion and Future Outlook

The reactivity of this compound is a fascinating interplay of steric hindrance, electronic effects, cation coordination, and solvent interactions. While a comprehensive theoretical picture is still emerging, the principles outlined in this guide provide a solid foundation for understanding and predicting its behavior. Future computational studies focusing specifically on this reagent will undoubtedly provide even deeper insights, enabling the rational design of new synthetic methodologies and the optimization of existing processes. For researchers in drug development and complex molecule synthesis, a thorough grasp of these theoretical underpinnings is essential for harnessing the full potential of this powerful and selective reducing agent.

VI. References

-

Suzuki, Y., Kaneno, D., & Tomoda, S. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Physical Chemistry A, 113(11), 2578-2583. [Link]

-

Li, X., Kang, J., Liang, S., Long, X., Ma, Y., & Chen, X. (2024). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications, 60(38), 5486-5489. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chegg. (2022, January 31). Solved 2. Why do sodium borohydride and lithium tri-sec-butylborohydride produce the results seen in the table on page 46?. Retrieved from [Link]

-

Chegg. (2017, January 29). Solved Why do sodium borohydride and lithium. Retrieved from [Link]

Sources

- 1. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Deep Dive into Sodium tri-sec-butylborohydride: A Technical Guide for the Discerning Scientist